molecular formula C11H12O7S B12530866 Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-78-1

Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate

Cat. No.: B12530866
CAS No.: 651705-78-1
M. Wt: 288.28 g/mol
InChI Key: BYHNTXKLKDHSRP-UHFFFAOYSA-N
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Description

Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a methoxy group and a sulfooxy group attached to the phenyl ring, along with a propenoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 3-[3-methoxy-4-hydroxyphenyl]prop-2-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The sulfonation of the methoxy group is then carried out using a sulfonating agent like chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester moiety can be reduced to form the corresponding alcohol.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate.

    Reduction: Formation of 3-[3-methoxy-4-(sulfooxy)phenyl]propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[3-methylphenyl]prop-2-enoate: Similar structure but lacks the sulfooxy group.

    3-[3-hydroxy-4-methoxyphenyl]prop-2-enoic acid: Contains a hydroxyl group instead of a methoxy group.

    Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but lacks the sulfooxy group.

Uniqueness

Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical and biological properties. The sulfooxy group enhances its solubility in water and its potential for hydrogen bonding, while the methoxy group contributes to its stability and lipophilicity .

Properties

CAS No.

651705-78-1

Molecular Formula

C11H12O7S

Molecular Weight

288.28 g/mol

IUPAC Name

methyl 3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O7S/c1-16-10-7-8(4-6-11(12)17-2)3-5-9(10)18-19(13,14)15/h3-7H,1-2H3,(H,13,14,15)

InChI Key

BYHNTXKLKDHSRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)OS(=O)(=O)O

Origin of Product

United States

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